molecular formula C23H16BrNO2 B12127434 4-Bromonaphthalen-1-yl diphenylcarbamate

4-Bromonaphthalen-1-yl diphenylcarbamate

Cat. No.: B12127434
M. Wt: 418.3 g/mol
InChI Key: AMFGXKBZZLNZFZ-UHFFFAOYSA-N
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Description

4-Bromonaphthalen-1-yl diphenylcarbamate is an organic compound that features a brominated naphthalene ring bonded to a diphenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromonaphthalen-1-yl diphenylcarbamate typically involves the reaction of 4-bromonaphthalene with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalen-1-yl diphenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions with the aid of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromonaphthalen-1-yl diphenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 4-bromonaphthalen-1-yl diphenylcarbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

  • 4-Bromonaphthalen-1-yl boronic acid
  • 4-Bromonaphthalen-1-amine
  • 4-Bromo-1-naphthaleneboronic acid

Comparison: 4-Bromonaphthalen-1-yl diphenylcarbamate is unique due to the presence of both the brominated naphthalene ring and the diphenylcarbamate group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, 4-bromonaphthalen-1-yl boronic acid is primarily used in cross-coupling reactions, while 4-bromonaphthalen-1-amine is a precursor for various organometallic compounds.

Properties

Molecular Formula

C23H16BrNO2

Molecular Weight

418.3 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C23H16BrNO2/c24-21-15-16-22(20-14-8-7-13-19(20)21)27-23(26)25(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H

InChI Key

AMFGXKBZZLNZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Br

Origin of Product

United States

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